17-Acetoxyprogesterone is a synthetic steroid derivative of progesterone, characterized by the presence of an acetoxy group at the 17 position. This compound is primarily used in pharmacological applications related to hormone therapy and has been studied for its progestational activity.
17-Acetoxyprogesterone can be synthesized from natural steroid precursors or through chemical modifications of progesterone. Its derivatives, including cyproterone acetate, have been explored for various therapeutic uses, particularly in reproductive health and endocrinology.
This compound falls under the category of steroids, specifically classified as a progestin due to its ability to mimic the action of progesterone in the body. It is also recognized for its potential antiandrogenic properties when modified further.
The synthesis of 17-acetoxyprogesterone typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature and reaction time. For example, maintaining a low temperature during acetylation can minimize side reactions and improve yields .
The molecular formula for 17-acetoxyprogesterone is CHO. The structural representation includes:
The compound's molecular weight is approximately 358.48 g/mol, and it exhibits specific stereochemistry that is crucial for its biological activity .
17-Acetoxyprogesterone can undergo various chemical reactions, including:
These reactions are often catalyzed by acids or bases and can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to track conversion rates and product formation .
The mechanism of action of 17-acetoxyprogesterone primarily involves binding to progesterone receptors in target tissues. Upon binding, it activates transcription factors that regulate gene expression associated with reproductive functions:
Studies indicate that its potency and efficacy may vary based on structural modifications compared to natural progesterone .
Relevant analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterization .
17-Acetoxyprogesterone has several applications:
17α-Acetoxyprogesterone (also known as hydroxyprogesterone acetate) was first synthesized in 1953 by Karl Junkmann at Schering AG in Germany. This innovation emerged from systematic research on 17α-substituted progesterone derivatives aimed at enhancing the metabolic stability and progestogenic activity of natural progesterone. Junkmann’s approach involved esterifying 17α-hydroxyprogesterone with acetic anhydride, yielding a compound with unexpectedly significant oral bioavailability—a rarity among progesterone analogs at the time. The acetate ester group conferred resistance to hepatic first-pass metabolism, allowing the compound to maintain therapeutic activity when administered orally [1].
Initial synthetic routes relied on a three-step process:
This method faced challenges in stereochemical control, particularly in preserving the α-configuration at C-17. Early yields were modest (45–50%), necessitating rigorous purification to remove ∆16-isomers and 20-keto reduction byproducts [1].
Esterification profoundly influenced the pharmacokinetics and applications of 17α-hydroxyprogesterone derivatives. A comparative analysis reveals critical distinctions:
Table 1: Impact of Ester Groups on Progesterone Derivatives
| Ester Group | Representative Compound | Oral Bioavailability | Duration of Action | Relative Potency |
|---|---|---|---|---|
| Acetate | 17α-Acetoxyprogesterone | Moderate | Short (hours) | 1× (reference) |
| Caproate | Hydroxyprogesterone caproate | Negligible | Extended (7–21 days) | 0.3× |
| Enanthate | Norethisterone enanthate | Low | Moderate (11–52 days) | 5× |
The acetate group’s compact size enabled moderate oral absorption but limited depot effects. By contrast, caproate (C6 chain) and enanthate (C7 chain) esters enhanced lipophilicity, facilitating sustained release from intramuscular oil depots. However, these larger esters abolished oral activity due to enzymatic cleavage inefficiency [1] [4] [5].
Esterification methods also diverged:
Scaling 17α-acetoxyprogesterone synthesis presented multi-faceted hurdles:
Upjohn later pioneered a microcrystalline suspension formulation (brand name Prodrox™, 1956) to enhance dissolution for oral use. This involved micronization to 5–10 µm particles and stabilization with polyvinylpyrrolidone, overcoming the compound’s poor aqueous solubility [1].
The competitive landscape of progestin development in the mid-20th century spurred extensive patent activity:
Table 2: Key Patents for 17α-Acetoxyprogesterone and Derivatives
| Patent/Inventor | Year | Innovation | Industrial Impact |
|---|---|---|---|
| Junkmann (Schering AG) | 1954 | Base synthesis of 17α-acetoxyprogesterone | Foundation for Prodrox™ |
| US4512986A (Upjohn) | 1985 | Stereoselective synthesis via microbial oxidation | Enabled 90% yield and reduced isomerization |
| WO2014067127A1 (Zhejiang) | 2014 | Continuous-flow esterification technology | Reduced reaction time by 70% and improved safety |
Schering’s initial patents (DE894999, 1953) claimed broad coverage of 17α-acylated progesterone derivatives but prioritized hydroxyprogesterone caproate due to its prolonged injectable effects. Upjohn’s subsequent patents (e.g., US2802004, 1957) focused on oral formulations of 17α-acetoxyprogesterone, emphasizing particle size control and excipient compatibility [1] [3].
Modern innovations include:
Despite its role as a progenitor molecule, 17α-acetoxyprogesterone’s commercial adoption was limited by the rise of more potent analogs (e.g., medroxyprogesterone acetate). Nonetheless, its synthesis principles remain foundational in steroidal chemistry [1] [5].
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 73575-12-9